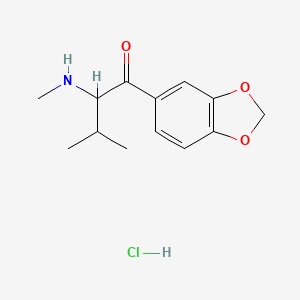
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone, monohydrochloride is a synthetic compound belonging to the class of cathinones Cathinones are a group of psychoactive substances structurally related to the naturally occurring alkaloid cathinone, found in the khat plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, 1-(1,3-Benzodioxol-5-yl)-2-nitropropene.
Reduction: The nitro group is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Methylation: The resulting amine is then methylated using methyl iodide (CH3I) or a similar methylating agent.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone involves its interaction with neurotransmitter transporters in the brain. The compound acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Methylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one
Butylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
Pentylone: 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-methyl-2-(methylamino)-1-butanone is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other synthetic cathinones. Its unique structure allows for different interactions with neurotransmitter transporters, leading to variations in its stimulant effects and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-3-methyl-2-(methylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-8(2)12(14-3)13(15)9-4-5-10-11(6-9)17-7-16-10;/h4-6,8,12,14H,7H2,1-3H3;1H |
Clave InChI |
XINWFDIJQZQKJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


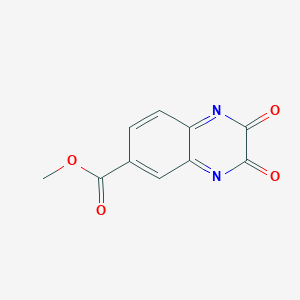
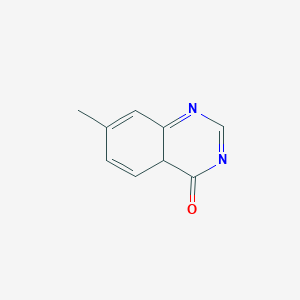
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)
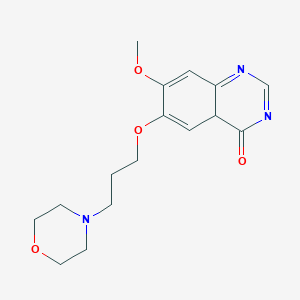


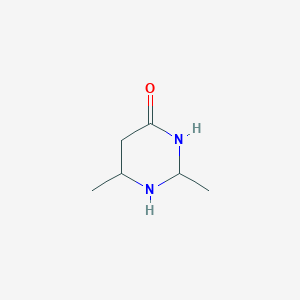
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
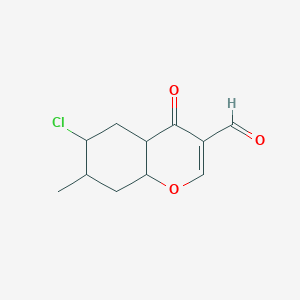
![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)

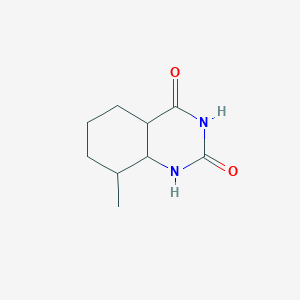
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
